(E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide
Description
This compound is a hydrobromide salt featuring a pyrazol-3-one core conjugated to a thiazole ring via an imine linkage. Key structural elements include:
- Pyrazol-3-one moiety: Substituted with 1,5-dimethyl and 2-phenyl groups, enhancing steric bulk and aromatic interactions.
- Hydrobromide salt: Likely improves aqueous solubility compared to the free base form.
The compound’s design integrates pharmacophores common in bioactive molecules, such as thiazoles (antimicrobial, anticancer) and nitroaryl groups (electron-deficient centers for covalent binding) .
Properties
Molecular Formula |
C23H22BrN5O3S |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[4-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one;hydrobromide |
InChI |
InChI=1S/C23H21N5O3S.BrH/c1-4-13-26-20(17-9-8-12-19(14-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-10-6-5-7-11-18;/h4-12,14-15H,1,13H2,2-3H3;1H |
InChI Key |
LKUVQJGUXRLUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])CC=C.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the pyrazolone core and the addition of the hydrobromide salt. Reaction conditions often include the use of solvents like THF (tetrahydrofuran) and bases such as TEA (triethylamine) to facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Pyrazolone Core Formation
Pyrazolone derivatives are typically synthesized via cyclocondensation reactions between hydrazines and diketones. For example:
-
Ethyl acetoacetate reacts with phenyl hydrazine to form a pyrazolone intermediate (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) under basic conditions .
-
Subsequent functionalization (e.g., chloroformylation via the Vilsmeier-Haack reaction ) could introduce substituents for further coupling .
Thiazole Ring Formation
The thiazole moiety may derive from thiourea cyclization reactions :
-
1-Aroyl-3-aryl thioureas react with α-halocarbonyl compounds (e.g., 2-bromoacetone) under base catalysis or microwave irradiation to form thiazolidene-2-imines .
-
Solvent-free conditions or microwave assistance enhance yields and regioselectivity .
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Base-catalyzed cyclization | Thiourea + 2-bromoacetone + Et₃N | Thiazolidene-2-imine | |
| Microwave-assisted | Thiourea + α-halocarbonyl compound | Thiazole derivative |
Coupling of Pyrazolone and Thiazole Moieties
The amino group on the pyrazolone likely undergoes imine formation with the thiazole’s ylidene moiety:
-
Condensation reactions between amines and carbonyl groups (e.g., Schiff base formation) could link the two heterocycles.
Base-Catalyzed Cyclization
A proposed mechanism for thiazole formation involves:
-
Nucleophilic attack of the thiourea’s sulfur on the α-halocarbonyl compound.
-
Elimination of HX and cyclization to form the thiazole ring .
Nitro Group Reduction
The 3-nitrophenyl substituent could undergo reductive transformations (e.g., catalytic hydrogenation) to form aniline derivatives, altering the compound’s electronic properties.
Allyl Group Reactivity
The allyl group on the thiazole may participate in polymerization or cycloaddition reactions (e.g., Diels-Alder) under specific conditions.
Key Research Findings
-
Regioselectivity : Symmetrical thioureas with symmetrical carbonyl compounds yield regioselective thiazole products .
-
Functionalization : Pyrazolone derivatives often exhibit antidiabetic or anti-inflammatory activity, suggesting potential biological applications .
-
Stability : The hydrobromide salt form ensures solubility and stability, critical for pharmaceutical applications.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazole Ring | Known for its diverse biological activities, including antimicrobial and anticancer effects. |
| Pyrazolone Moiety | Associated with analgesic and anti-inflammatory properties. |
| Nitrophenyl Substituent | Contributes to the compound's reactivity and potential for biological activity. |
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
- Antioxidant Activity : The presence of the pyrazolone and thiazole rings has been linked to antioxidant properties, which are crucial for combating oxidative stress in cells .
- Antimicrobial Properties : Compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Medicinal Chemistry Applications
The intricate structure of the compound lends itself to several applications in medicinal chemistry:
Drug Design
The unique structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives can be synthesized to improve selectivity towards specific biological targets, such as enzymes involved in cancer progression.
Therapeutic Agents
Given its potential antioxidant and anti-inflammatory activities, this compound could be developed into therapeutic agents for conditions like neurodegenerative diseases and chronic inflammatory disorders .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to (E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide:
Study 1: Antioxidant Properties
A study demonstrated that thiazole derivatives exhibit significant antioxidant activity through in vitro assays. The results indicated that modifications on the thiazole ring could enhance this property, making it a candidate for further development as an antioxidant agent .
Study 2: Anticancer Activity
Research involving pyrazolone-based compounds revealed their ability to inhibit specific cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of proliferation pathways, highlighting their potential as anticancer drugs .
Mechanism of Action
The mechanism of action of 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to hydroxyl or methylphenyl substituents in analogs .
- Allyl vs. Hydroxyethyl : The allyl group in the target compound may enhance lipophilicity and reactivity (e.g., via Michael addition), whereas hydroxyethyl substituents (e.g., in ) improve hydrophilicity .
- Thiazole vs.
Key Observations :
- The target compound’s synthesis likely involves thiosemicarbazone cyclization with allyl bromide, a method analogous to ’s protocol for allyl-substituted thiazoles .
- Schiff base formation (e.g., imine linkage) is a common step for nitro-substituted analogs (), though the hydrobromide salt requires additional acidification .
Physicochemical Properties
Key Observations :
- The hydrobromide salt in the target compound likely enhances solubility compared to neutral analogs (e.g., ’s chromenone derivative) .
- Nitro groups may lower melting points due to reduced crystallinity compared to hydroxyl or methyl substituents .
Biological Activity
The compound (E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a pyrazolone moiety, and a nitrophenyl substituent, which together suggest diverse biological activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molar mass of 365.41 g/mol. The presence of multiple functional groups indicates potential reactivity and biological activity.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Associated with various biological activities including antimicrobial and anti-inflammatory effects. |
| Pyrazolone Moiety | Known for analgesic and anti-inflammatory properties. |
| Nitro Group | Enhances reactivity and can contribute to antimicrobial activity. |
Biological Activities
Compounds similar to (E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide have been studied for various biological activities:
- Antimicrobial Activity : Many thiazole and pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively target Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
- Anti-inflammatory Effects : Pyrazolone derivatives are often investigated for their anti-inflammatory effects. The structural components of the compound suggest it may inhibit inflammatory pathways .
- Analgesic Properties : The pyrazolone core is known for analgesic activity, which has been documented in several studies involving similar compounds .
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, suggesting strong antibacterial properties .
Study 2: Anti-inflammatory Activity
Research on pyrazolone derivatives revealed that modifications to the structure could enhance anti-inflammatory properties. The introduction of nitro groups was found to increase efficacy against inflammation-related pathways .
In Silico Predictions
Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activities based on the molecular structure of compounds like (E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide . These predictions suggest potential activities against targets involved in cancer proliferation and microbial resistance .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example:
- Thiazole core formation : React 3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-one precursors with hydrazine derivatives under reflux in ethanol/water mixtures.
- Pyrazole coupling : Condense the thiazole intermediate with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one using azo-linkage strategies.
- Hydrobromide salt formation : Treat the free base with HBr in anhydrous conditions. Characterization : Intermediates are validated via melting points, IR (C=O, C=N stretches at 1650–1750 cm⁻¹), ¹H/¹³C NMR (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic protons), and mass spectrometry (molecular ion peaks) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- IR spectroscopy : Identifies functional groups (e.g., C=N, C=O, NO₂ stretches).
- NMR : ¹H NMR resolves allyl, methyl, and aromatic protons; ¹³C NMR confirms sp² carbons (e.g., thiazole C-2 at ~160 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and bromide adducts.
- Elemental analysis : Ensures purity and stoichiometry (e.g., C, H, N, Br percentages) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines absolute configuration and resolves tautomerism or isomerism. Key steps:
Q. How do hydrogen-bonding patterns influence the compound’s crystallographic packing and stability?
Graph set analysis (Etter’s formalism) maps hydrogen bonds (e.g., N–H⋯O, C–H⋯Br) into motifs like D (donor) and A (acceptor). For instance:
- Intramolecular H-bonds : Stabilize the thiazole-pyrazole conformation.
- Intermolecular H-bonds : Form chains (C(4) motifs) or sheets, enhancing thermal stability. Computational tools (Mercury, CrystalExplorer) visualize these interactions and predict melting points .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological assays?
- Salt selection : Hydrobromide improves aqueous solubility vs. free bases.
- Derivatization : Introduce polar groups (e.g., –OH, –SO₃H) on the phenyl ring or allyl chain.
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
- In silico modeling : Predict logP and solubility via software (e.g., SwissADME) .
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?
- Docking validation : Re-evaluate binding poses using flexible docking (AutoDock Vina) and molecular dynamics (GROMACS) to account for protein flexibility.
- SAR studies : Synthesize analogs (e.g., nitro→cyano substitution) to test hypotheses about electronic effects.
- Assay controls : Confirm target engagement via competitive binding assays (e.g., SPR, ITC) .
Methodological Guidance
Designing experiments to probe the compound’s photostability under varying conditions
- Light exposure : Use UV chambers (λ = 254–365 nm) to simulate degradation.
- HPLC monitoring : Track decomposition products (e.g., nitro group reduction to amine).
- Radical scavengers : Add antioxidants (BHT, ascorbate) to test oxidative pathways .
Resolving NMR signal overlap in complex aromatic regions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
